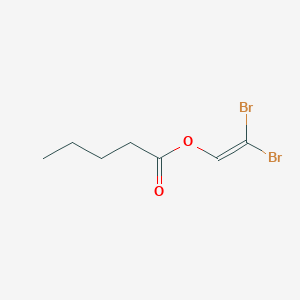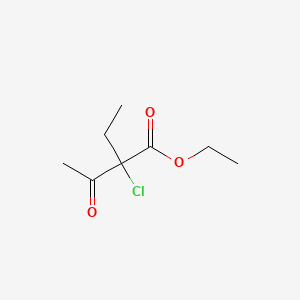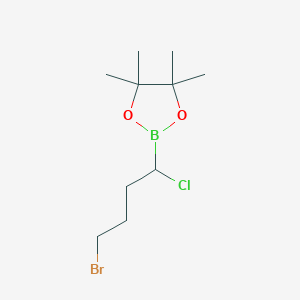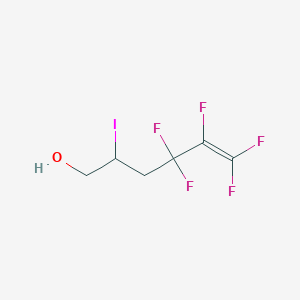
2-Tridecylthiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tridecylthiolane is an organic compound belonging to the class of thiolanes, which are sulfur-containing heterocyclic compounds. Thiolanes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications. The structure of this compound consists of a five-membered ring with a sulfur atom and a long tridecyl side chain, giving it distinct physical and chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tridecylthiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tridecylthiol with a suitable dihalide in the presence of a base, leading to the formation of the thiolane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation and chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tridecylthiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiolane form.
Substitution: The long tridecyl side chain can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolanes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Tridecylthiolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development and as a probe in biochemical assays.
Industry: In industrial applications, this compound is used as an additive in lubricants, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Tridecylthiolane involves its interaction with various molecular targets and pathways. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, the long tridecyl side chain can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems.
Similar Compounds:
2-Methyl-5-tridecylthiolane: Similar in structure but with a methyl group instead of a hydrogen atom on the thiolane ring.
2-Decylthiolane: A shorter side chain compared to this compound, leading to different physical properties and reactivity.
2-Hexadecylthiolane: A longer side chain, which may affect its solubility and interactions with biological membranes.
Uniqueness: this compound’s unique combination of a thiolane ring and a long tridecyl side chain gives it distinct properties that are not found in other similar compounds. Its specific reactivity and interactions with biological molecules make it valuable in various research and industrial applications.
Propriétés
| 114374-80-0 | |
Formule moléculaire |
C17H34S |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
2-tridecylthiolane |
InChI |
InChI=1S/C17H34S/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18-17/h17H,2-16H2,1H3 |
Clé InChI |
BAOABCVPMLDHSO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1CCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)
